3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
3-Methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (molecular formula: C₂₁H₂₇N₅O₂) is a purine-dione derivative characterized by a bicyclic purine core substituted with a 3-phenylpropyl group at position 7 and a 4-methylpiperidinyl moiety at position 6. The compound’s structure is further defined by a methyl group at position 3, contributing to its steric and electronic properties. Its SMILES notation is CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C, and its InChIKey (ZKAGAMSWOMCGOW-UHFFFAOYSA-N) confirms its unique stereochemical identity .
This compound belongs to a class of molecules explored for diverse pharmacological activities, including kinase inhibition and enzyme modulation, due to the purine scaffold’s versatility in interacting with biological targets . Its synthesis typically involves alkylation and substitution reactions on the purine core, as evidenced by analogous pathways in related compounds .
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-10-13-25(14-11-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAGAMSWOMCGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its structure is characterized by a purine core with various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its interaction with various biological macromolecules. It has been shown to act as a ligand for several serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential antidepressant and anxiolytic properties. The compound may modulate neurotransmission pathways by binding to these receptors, potentially influencing mood and anxiety levels.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antidepressant and Anxiolytic Effects
- Studies have demonstrated that derivatives of this compound can bind to serotonin receptors, suggesting their potential use in treating depression and anxiety disorders.
2. Analgesic and Anti-inflammatory Properties
- The compound has been investigated for its analgesic effects, showing promise in pain management scenarios. Its anti-inflammatory capabilities further enhance its therapeutic profile .
3. Enzyme Inhibition
- Research indicates that it may inhibit specific enzymes involved in neurotransmission and pain pathways. This inhibition can play a crucial role in developing treatments for neurological disorders .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the purine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Dimethyl and piperidine groups | Antidepressant properties |
| 8-(4-Methylpiperidin-1-yl)-3-methylpurine | Similar piperidine substitution | Anticancer properties reported |
| 8-(Morpholinomethyl)-7-(3-methylphenyl)purine | Morpholine instead of piperidine | Antidepressant activity noted |
This comparison highlights the unique substituents of this compound that may enhance its biological activity compared to other compounds in the purine class .
Case Study 1: Antidepressant Activity
A study investigating the antidepressant effects of 1,3-dimethyl derivatives found significant binding affinity to serotonin receptors. The results indicated a potential mechanism for alleviating depressive symptoms through modulation of serotonin signaling pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in animal models showed reduced inflammation markers when administered. This suggests its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Position 8 : The 4-methylpiperidinyl group offers steric bulk and basicity, contrasting with bromine (linagliptin intermediate) or hydrazinyl groups, which are more reactive but less stable .
Pharmacological Activity Comparison
Antidiabetic Activity
- HBK001: Dual DPP4 inhibitor and GPR119 agonist, with EC₅₀ values in the nanomolar range for GLP-1 stimulation. The aminopiperidine moiety is critical for DPP4 binding .
- Linagliptin Intermediate (11) : Predecessor to linagliptin, a DPP4 inhibitor; bromine at position 8 facilitates coupling with quinazoline derivatives .
Antiparasitic Activity
- TC227: Inhibits Trypanothione Synthetase (IC₅₀ ~2 μM) via hydrazone-mediated chelation. The target compound lacks polar groups for similar metal coordination .
Anticancer Potential
- 8-Hydrazinyl Derivatives : Demonstrated cytotoxicity in vitro, with hydrazine enabling Schiff base formation with cellular targets . The target compound’s 4-methylpiperidinyl group may reduce reactivity but improve pharmacokinetics.
Physicochemical Properties
| Property | Target Compound | HBK001 | TC227 |
|---|---|---|---|
| Molecular Weight | 381.48 g/mol | 616.67 g/mol | 454.45 g/mol |
| LogP (Predicted) | 3.2 | 4.8 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 8 | 7 |
| Rotatable Bonds | 6 | 10 | 8 |
Implications : The target compound’s moderate LogP and fewer rotatable bonds suggest better bioavailability than HBK001 but less solubility than TC227 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
